3-Aminohex-5-enoic acid
Description
Significance of β-Amino Acids in Chemical Research
β-amino acids are structural isomers of the more common α-amino acids, distinguished by the placement of the amino group on the second carbon (the β-carbon) from the carboxyl group. This seemingly small structural change has profound implications for their chemical and biological properties. In contemporary research, β-amino acids are recognized as crucial building blocks for creating pharmaceuticals and agrochemicals. hilarispublisher.com
Their incorporation into peptides can lead to molecules with enhanced pharmacological activity, increased potency, and greater stability against enzymatic degradation compared to their natural α-peptide counterparts. researchgate.netnumberanalytics.com This resistance to proteolysis is a particularly valuable feature in drug development. acs.org Synthetic peptides containing β-amino acids can fold into stable, predictable secondary structures, such as helices and sheets, which are of significant interest for biomolecular design and molecular recognition studies. researchgate.net The diverse applications of β-amino acids include their use in creating receptor agonists and antagonists, enzyme inhibitors, and DNA-binding molecules. acs.org
Overview of Unnatural Amino Acids and their Role in Expanding Chemical Space
Unnatural amino acids (UAAs) are amino acids that are not among the 20 canonical proteinogenic amino acids. biosynth.com They can be found in nature or, more commonly, synthesized in the laboratory to possess a wide array of unique side chains and functionalities not found in their natural counterparts. biosynth.com The introduction of UAAs into peptides and proteins is a powerful strategy for expanding the chemical space accessible to researchers. biosynth.comnih.gov This expansion allows for the creation of molecules with novel or enhanced properties. rsc.orgarxiv.org
By incorporating UAAs, scientists can introduce specific functionalities, such as fluorescent probes for tracking, bioorthogonal handles for precise chemical modifications in biological systems, or photocaged groups to control protein activity with light. biosynth.comnih.gov This has a significant impact on biological studies and the development of next-generation therapeutics. biosynth.com In drug discovery, the use of UAAs can improve the physicochemical and pharmacokinetic profiles of peptide-based drugs, enhancing properties like metabolic stability, cell permeability, and binding affinity to therapeutic targets. rsc.orgarxiv.org
Structural Features and Stereochemical Considerations of 3-Aminohex-5-enoic Acid
This compound is an unnatural β-amino acid. Its structure consists of a six-carbon chain with a carboxylic acid group at one end (C1), an amino group attached to the third carbon (C3), and a terminal carbon-carbon double bond between C5 and C6. nih.gov The placement of the amino group at the β-position relative to the carboxyl group classifies it as a β-amino acid. nih.gov
A key structural feature is the chiral center at the C3 carbon, the same carbon that bears the amino group. This chirality means that this compound can exist as two distinct stereoisomers (enantiomers): (R)-3-Aminohex-5-enoic acid and (S)-3-Aminohex-5-enoic acid. nih.govfluorochem.co.uk The specific spatial arrangement of the substituents around this chiral center is critical, as different enantiomers can exhibit different biological activities and interactions. In research and synthesis, it is often supplied as a specific enantiomer, frequently in its hydrochloride salt form to improve stability and solubility. fluorochem.co.ukpharmaffiliates.combldpharm.com
The terminal alkene (vinyl) group is another significant feature, providing a reactive site for various chemical transformations, such as additions or cross-coupling reactions, making it a versatile building block in organic synthesis. smolecule.com
Table 1: Physicochemical Properties of this compound This table summarizes the key computed physicochemical properties of the parent compound.
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₆H₁₁NO₂ | nih.gov |
| Molecular Weight | 129.16 g/mol | nih.gov |
| Canonical SMILES | C=CCC(CC(=O)O)N | nih.gov |
| InChI Key | UEMNCMYSSFWTCS-UHFFFAOYSA-N | nih.gov |
| CAS Number | 87255-31-0 | nih.gov |
Table 2: Stereoisomers of this compound This table lists the specific enantiomers and their associated identifiers.
| Compound Name | CAS Number | Molecular Formula (HCl Salt) | InChI Key (Parent) |
| (R)-3-Aminohex-5-enoic acid | 82448-92-8 | C₆H₁₂ClNO₂ | UEMNCMYSSFWTCS-RXMQYKEDSA-N |
| (S)-3-Aminohex-5-enoic acid | 270263-02-0 (for HCl salt) | C₆H₁₂ClNO₂ | UEMNCMYSSFWTCS-JEDNCBNOSA-N |
Structure
3D Structure
Properties
IUPAC Name |
3-aminohex-5-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-3-5(7)4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMNCMYSSFWTCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Aminohex 5 Enoic Acid and Derivatives
Enantioselective Synthesis Strategies
The generation of single-enantiomer β-amino acids is a critical challenge in synthetic organic chemistry, driven by the stereospecific demands of biologically active molecules. For 3-aminohex-5-enoic acid, a non-proteinogenic amino acid sometimes referred to as β-homoallylglycine, enantioselective control is paramount.
Asymmetric Transformations and Stereocontrol Approaches
Achieving stereocontrol in the synthesis of this compound hinges on the strategic formation of the chiral center at the C3 position. Key asymmetric transformations applicable to this target include catalytic asymmetric hydrogenation and substrate-controlled diastereoselective reactions.
One of the most powerful methods for setting a stereocenter is the asymmetric hydrogenation of a prochiral olefin. For the synthesis of chiral β-amino acids, this typically involves the hydrogenation of a β-amino-α,β-unsaturated ester. The success of this approach relies on the use of chiral transition metal catalysts, often based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. For instance, the hydrogenation of (Z)-enamines using catalysts with bisphosphepine ligands has been shown to proceed with high yield and enantioselectivity for various β-amino acid precursors. hilarispublisher.com While a specific application to a this compound precursor is not prominently documented, this methodology represents a primary strategy for its enantioselective synthesis.
Another major approach involves the diastereoselective conjugate addition of nucleophiles to chiral α,β-unsaturated systems. The addition of an amine or an amine equivalent to an unsaturated ester bearing a chiral auxiliary can effectively control the stereochemistry at the β-position. Alternatively, the conjugate addition of an organocuprate, such as an allyl group, to a chiral β-nitroacrylate derivative, followed by reduction of the nitro group, provides a reliable path to the desired stereoisomer.
A notable documented success is the synthesis of N-Fmoc-3-aminohex-5-enoic acid, indicating that multi-step syntheses to produce protected derivatives for applications like peptide synthesis are established. ucl.ac.uk
Organocatalytic Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals and often mimicking enzymatic reaction pathways. rsc.org For the synthesis of chiral β-amino acids like this compound, several organocatalytic strategies are highly relevant.
The asymmetric aza-Michael reaction is a cornerstone of β-amino acid synthesis. This reaction involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound. Chiral Brønsted acids, such as phosphoric acids derived from BINOL, can catalyze the addition of a carbamate (B1207046) to an α,β-unsaturated aldehyde, which is then oxidized to the corresponding carboxylic acid. acs.org Similarly, chiral secondary amines, like those derived from proline, can catalyze the conjugate addition of aldehydes to nitroalkenes, followed by further transformations to yield the β-amino acid.
The Mannich reaction provides another direct route. A chiral organocatalyst, often a proline derivative or a chiral phosphoric acid, can control the enantioselective three-component reaction between an aldehyde, an amine, and a ketone or other enolizable carbonyl equivalent. To synthesize this compound, a suitable strategy would involve the reaction of a protected amine with propenal and an acetate (B1210297) equivalent.
The table below summarizes the general performance of relevant organocatalytic methods applicable to the synthesis of chiral β-amino acids.
| Organocatalytic Strategy | Catalyst Type | Typical Substrates | General Outcome |
| Asymmetric aza-Michael Addition | Chiral Phosphoric Acid (CPA) | α,β-Unsaturated Aldehydes/Ketones, Carbamates | High yields, excellent enantioselectivity (>90% ee) |
| Asymmetric Mannich Reaction | Proline Derivatives | Aldehydes, Amines, Ketone Equivalents | Good to excellent diastereo- and enantioselectivity |
| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts | Glycine Schiff Bases, Alkyl Halides | High enantioselectivity for α-alkylation |
Chemoenzymatic Synthesis Innovations
Chemoenzymatic methods leverage the high selectivity and mild reaction conditions of enzymes to perform key synthetic steps. u-tokyo.ac.jp For the synthesis of this compound, enzymes such as transaminases, hydrolases, and lyases offer innovative solutions.
A prominent strategy involves the use of ω-transaminases (ω-TAs). These enzymes can catalyze the stereoselective amination of a ketone precursor, such as ethyl 3-oxohex-5-enoate, using an amino donor like isopropylamine. This approach directly installs the chiral amine at the C3 position with typically high enantiomeric excess. The broad substrate scope of modern, engineered ω-TAs makes this a highly attractive and green synthetic route.
Enzymatic resolution is another classic chemoenzymatic technique. A racemic mixture of an N-acetylated derivative of this compound could be subjected to an acylase or amidase. These enzymes would selectively hydrolyze one enantiomer, allowing for the separation of the desired N-acetylated amino acid from the unreacted enantiomer.
More advanced innovations involve repurposing enzymes from metabolic pathways. u-tokyo.ac.jp For example, L-aspartate-α-decarboxylase (ADC), which naturally produces β-alanine from L-aspartate, could potentially be engineered to accept a C4-substituted aspartate derivative, leading to a C3-substituted β-alanine product. utexas.edu
Synthesis from Chiral Precursors (e.g., L-Glutamic Acid)
Utilizing the "chiral pool" involves converting readily available, enantiopure natural products like amino acids or carbohydrates into more complex targets. astrobiology.comwhiterose.ac.uk L-glutamic acid is a common starting material for γ-amino acids, such as in the well-established synthesis of (S)-4-aminohex-5-enoic acid (Vigabatrin). researchgate.netacs.org A conceptually similar pathway could be envisioned for the 3-amino isomer.
A plausible route starting from a chiral precursor could involve L-aspartic acid. The side-chain carboxylic acid could be reduced to an alcohol, which is then converted into a leaving group. An organocuprate-mediated S_N2' reaction with an allyl cuprate (B13416276) could then introduce the allyl group.
Alternatively, a strategy employing iron catalysis for C-H functionalization has been demonstrated to convert L-proline derivatives into (L)-2-aminohex-5-enoic acid. nih.gov This involves an iron(PDP)-catalyzed hydroxylation followed by a Wittig olefination. nih.gov Applying such oxidative diversification methods to a suitable chiral precursor, like a protected glutamic acid or pyroglutamate (B8496135) derivative, could provide a pathway to this compound. researchgate.net
Strategic Total Synthesis Approaches
The design of a total synthesis for this compound requires careful consideration of bond disconnections to identify simple, accessible starting materials.
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler precursors. icj-e.org For this compound, several logical disconnections can be proposed, each leading to a different synthetic strategy.
Key Retrosynthetic Disconnections for this compound
(A conceptual illustration of retrosynthetic pathways)
C3-N Bond Disconnection (Route A): This is the most direct approach, corresponding to an amination reaction. The target molecule is disconnected to a precursor like 3-oxohex-5-enoic acid . Forward synthesis would involve asymmetric reductive amination or amination of a chiral derivative.
C2-C3 Bond Disconnection (Route B): This disconnection suggests a homologation strategy, specifically an Arndt-Eistert reaction. The precursor would be the α-amino acid (R)- or (S)-allylglycine . This involves converting the α-amino acid's carboxyl group into a diazoketone, followed by a Wolff rearrangement to form a ketene, which is then trapped to give the one-carbon extended β-amino acid.
C3-C4 Bond Disconnection (Route C): This disconnection points to a conjugate addition strategy. The synthons are an enolate of a protected β-alanine and an allyl electrophile. In the forward direction, this would involve the asymmetric alkylation of a protected β-alanine ester enolate with an allyl halide.
C4-C5 Bond Disconnection (Route D): This disconnection implies an allylation of a three-carbon carbonyl compound. The precursor would be a derivative of aspartic acid β-semialdehyde . The forward synthesis would involve a Wittig reaction or a Horner-Wadsworth-Emmons olefination to install the terminal double bond. This aligns with strategies starting from the chiral pool, such as from aspartic acid.
Each of these retrosynthetic pathways offers a distinct and viable approach to the total synthesis of enantiopure this compound, leveraging different aspects of modern synthetic methodology.
Challenges in Achieving High Enantiomeric Purity during Synthesis
The asymmetric synthesis of β-amino acids, including this compound, presents considerable challenges in achieving high enantiomeric purity. hilarispublisher.compnas.org The stereocenter at the β-carbon is often difficult to control, leading to racemic or diastereomeric mixtures. hilarispublisher.com Traditional methods for preparing enantiopure β-amino acids can be lengthy, result in low yields, and require laborious procedures. pnas.org
Several factors contribute to these difficulties:
Substrate Control: The nature of the starting materials and any existing stereocenters can significantly influence the stereochemical outcome of a reaction.
Catalyst Efficiency: The effectiveness and selectivity of chiral catalysts, whether they are metal complexes or organocatalysts, are paramount. hilarispublisher.com Achieving high enantioselectivity often requires careful catalyst design and optimization of reaction conditions.
Reaction Mechanism: The mechanistic pathway of the reaction, such as whether it proceeds through a syn- or anti-addition, directly impacts the resulting stereochemistry.
For instance, the synthesis of β-amino acids with a quaternary stereocenter at the α-position is a recognized challenge in organic synthesis. researchgate.net Overcoming these hurdles necessitates the development of novel and highly selective synthetic methods.
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound and other β-amino acids is crucial for developing sustainable and environmentally benign processes. mdpi.comwjpmr.comresearchgate.net This involves the use of safer reagents, solvent-free conditions, and waste minimization. wjpmr.comacs.org
Development of Sustainable Catalytic Systems
A key aspect of green synthesis is the development of sustainable catalytic systems. This includes the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste and production costs. acs.org For example, bifunctional polystyrene-supported catalysts have been employed in the synthesis of β-amino acids, demonstrating high efficiency and reusability. acs.org
Enzyme-catalyzed methods also represent a green approach, offering high selectivity under mild reaction conditions. whiterose.ac.uk Transaminases, for instance, can be used for the kinetic resolution of racemic β-amino acids or for the asymmetric synthesis from prochiral substrates. nih.gov
Recent research has also focused on the use of Earth-abundant and non-toxic metals in catalysis. Iron-catalyzed direct amination of alcohols, for example, offers a waste-free method for C-N bond formation. springernature.com
Solvent-Efficient and Waste-Minimizing Methodologies
Minimizing solvent use and waste generation are central tenets of green chemistry. researchgate.netacs.org Flow chemistry approaches have proven effective in reducing waste. For instance, a multistep flow procedure for the synthesis of N-Boc-β-amino ketones, which can be converted to β-amino acids, resulted in very low E-factors (a measure of waste produced). researchgate.net
Solvent-free reaction conditions are highly desirable. wjpmr.com Aza-Michael additions, a key reaction for β-amino acid synthesis, have been successfully carried out under solvent-free conditions, providing the corresponding products in high yields. rsc.orgorganic-chemistry.org The use of water as a solvent is another green alternative that has been explored. acs.org
The table below summarizes some green chemistry approaches in the synthesis of β-amino acid derivatives.
| Green Chemistry Approach | Catalyst/Method | Key Advantages |
| Heterogeneous Catalysis | Polystyrene-supported catalysts | Recoverable, reusable, waste minimization. acs.org |
| Biocatalysis | Transaminases, Lipases | High enantioselectivity, mild conditions. nih.govmdpi.com |
| Flow Chemistry | Multistep flow synthesis | Reduced waste (low E-factor), improved safety. researchgate.net |
| Solvent-Free Reactions | Aza-Michael addition | High yields, elimination of solvent waste. rsc.orgorganic-chemistry.org |
| Alternative Solvents | Water | Environmentally benign. acs.org |
Novel Synthetic Pathways for β-Amino Acids
The development of novel synthetic pathways is essential for accessing a diverse range of β-amino acids with high efficiency and stereocontrol.
Asymmetric Allylic Amination
Palladium-catalyzed asymmetric allylic amination is a powerful method for the synthesis of enantiomerically enriched allylamines, which can then be converted to β-amino acids. scispace.comrsc.orgrsc.org This method has been used to prepare β-amino acids in high enantiomeric excess. scispace.comrsc.org The reaction typically involves the use of a palladium catalyst and a chiral ligand to control the stereochemical outcome. scispace.comorganic-chemistry.org For example, a Pd-catalyzed asymmetric allylic amination of 4-substituted 2-acetoxybut-3-enoates with amines provides chiral α,β-unsaturated γ-amino esters, which are precursors to chiral γ-amino acids. organic-chemistry.org
Aza-Michael Addition Reactions for Nitrogen-Containing Stereocenters
The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental reaction for the synthesis of β-amino acids. hilarispublisher.comorganic-chemistry.orgresearchgate.net This reaction directly establishes the crucial carbon-nitrogen bond at the β-position.
Recent advancements have focused on developing asymmetric versions of this reaction to create the nitrogen-containing stereocenter with high enantioselectivity. hilarispublisher.com Organocatalysts and chiral metal complexes have been successfully employed to catalyze enantioselective aza-Michael additions. hilarispublisher.com For example, the aza-Michael reaction with β-fluoroalkylated acrylates can proceed in high yield under catalyst- and solvent-free conditions. rsc.org Furthermore, diastereoselective aza-Michael additions have been scaled up to produce enantioenriched β-trifluoromethylated β-amino acids. rsc.org
The following table highlights key features of these novel synthetic pathways.
| Synthetic Pathway | Reaction Type | Key Features |
| Asymmetric Allylic Amination | Palladium-catalyzed | High enantiomeric excess, versatile precursors. scispace.comrsc.orgorganic-chemistry.org |
| Aza-Michael Addition | Conjugate addition | Direct C-N bond formation, amenable to asymmetric catalysis. hilarispublisher.comrsc.orgorganic-chemistry.org |
Single-Electron Transfer (SET) Radical Processes for Aminooxygenation
Single-electron transfer (SET) has emerged as a powerful strategy in organic synthesis, enabling the formation of radical intermediates under mild conditions. In the context of synthesizing this compound and its derivatives, SET-initiated radical processes for the aminooxygenation of 1,3-dienes are particularly relevant. These methods facilitate the vicinal difunctionalization of a diene system, introducing both a nitrogen and an oxygen-containing functionality across a double bond, which can be a key step in constructing the desired γ-amino acid framework.
Recent research has highlighted the efficacy of photoredox and transition-metal catalysis in initiating these transformations. rsc.orgacs.org These approaches often involve the generation of a nitrogen-centered radical via a SET event, which then adds to the 1,3-diene. The resulting allylic radical is subsequently trapped by an oxygen nucleophile, often with the aid of a co-catalyst or by another SET process.
A notable advancement in this area is the use of dual photoredox and copper catalysis for the three-component 1,2-aminoalkoxylation of 1-aryl-1,3-dienes. acs.org In this methodology, N-aminopyridinium salts serve as precursors to nitrogen-centered radicals upon photo-induced SET. These radicals then add to the diene, and the resulting radical intermediate is trapped by an alcohol, which acts as the oxygen source. This process provides a modular and practical route to 1,2-aminoalkoxylation products with good yields and regioselectivity. acs.org Preliminary mechanistic studies support the radical nature of these reactions and the involvement of N-centered radical intermediates. acs.org
Similarly, photoinduced copper-catalyzed three-component 1,2-amino oxygenation of 1,3-dienes has been developed. rsc.org A single copper catalyst can play a dual role in this system, acting as a photosensitizer to generate nitrogen radicals and reacting with the subsequent allyl radicals through SET processes. rsc.org This method has been successful in producing a variety of allylic carboxylic esters and tertiary ethers with high yields and excellent regioselectivity under mild reaction conditions. rsc.org
Electrophotocatalysis has also been employed for the regiodivergent aminooxygenation of aryl olefins, including 1,3-dienes. nih.gov These methods utilize a trisaminocyclopropenium (TAC) ion catalyst and visible light under a controlled electrochemical potential. For 1,3-dienes, this process leads exclusively to 1,2-aminooxygenation products. nih.gov
The table below summarizes key findings from recent studies on SET radical aminooxygenation of dienes.
| Catalyst System | Nitrogen Source | Oxygen Source | Diene Type | Key Features |
| Photoredox/Copper | N-aminopyridinium salts | Alcohols | 1-Aryl-1,3-dienes | Modular, good yields and regioselectivity. acs.org |
| Photoinduced Copper | N-fluorobenzenesulfonimide (NFSI) | Carboxylic Acids/Alcohols | 1,3-dienes | Dual role of copper catalyst, high yields, excellent regioselectivity. rsc.org |
| Electrophotocatalytic (TAC ion) | Urethane/Water | Urethane/Water | Aryl-substituted 1,3-dienes | Regiodivergent, high chemoselectivity for distal double bond. nih.gov |
These SET-based radical aminooxygenation reactions represent a significant advancement in the synthesis of complex molecules from simple diene precursors. The ability to control regioselectivity and introduce both amino and oxygen functionalities in a single step provides a powerful tool for the efficient construction of molecules like this compound and its derivatives.
Chemical Reactivity and Derivatization for Specialized Research Applications
Functional Group Transformations and Reaction Mechanisms
The presence of three distinct reactive sites—the olefin, the amino group, and the carboxylic acid—allows for orthogonal chemical strategies. Researchers can selectively modify one group while leaving the others intact, often through the use of protecting groups, to build molecular complexity.
The terminal double bond between the fifth and sixth carbon atoms is a key site for chemical modification through various olefin-focused reactions. This functionality is particularly useful for introducing new structural elements or for cyclization strategies.
Olefin Metathesis: The terminal alkene is an ideal substrate for ring-closing metathesis (RCM). This reaction, often catalyzed by Grubbs-type ruthenium catalysts, is used to form macrocyclic structures. For instance, in the synthesis of cyclic peptides designed as proteasome inhibitors, the alkene side chain of an incorporated amino acid like 2-aminohex-5-enoic acid facilitates efficient cyclization, which can enhance metabolic stability.
Oxidation: The double bond is susceptible to oxidation, yielding different products depending on the reagents used. Common transformations include epoxidation to form an epoxide ring or dihydroxylation to produce a diol.
Reduction: The alkene can be reduced to a saturated alkyl chain through catalytic hydrogenation, typically using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C). This converts 3-aminohex-5-enoic acid derivatives into their corresponding 3-aminohexanoic acid counterparts.
Hydration: In the presence of an acid catalyst, the double bond can undergo hydration, which involves the addition of a water molecule across the bond to form a secondary alcohol. The mechanism proceeds via protonation of the alkene to form a carbocation intermediate, followed by nucleophilic attack by water.
The primary amino group at the C-3 position is nucleophilic and serves as a handle for a variety of crucial derivatization reactions, particularly in the context of peptide synthesis.
Amide Bond Formation: The amino group can react with carboxylic acids or their activated derivatives to form amide bonds. smolecule.com This is the fundamental reaction in peptide synthesis, allowing this compound to be incorporated as a non-proteinogenic amino acid into peptide chains. smolecule.com
Protecting Group Chemistry: To facilitate controlled, stepwise synthesis, the amino group is often temporarily protected. Common protecting groups include the tert-butoxycarbonyl (Boc) group, which can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), and the fluorenylmethyloxycarbonyl (Fmoc) group. chemscene.com The free amine is regenerated during deprotection, allowing it to participate in subsequent coupling reactions.
Alkylation and Acylation: The primary amine can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to yield substituted amines and amides, respectively. These modifications can be used to alter the biological activity or physical properties of the resulting molecule.
The carboxylic acid moiety is the third key functional site, which can be derivatized to form esters, amides, and other related compounds.
Esterification: The carboxylic acid can be converted into an ester, such as a methyl or ethyl ester. This is often done to protect the carboxylic acid during reactions targeting other functional groups or to improve solubility in organic solvents. The reaction typically involves treatment with an alcohol (e.g., methanol) under acidic catalysis.
Activated Esters: For efficient amide bond formation, the carboxylic acid is often converted into a more reactive "activated ester." This can be achieved using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) in conjunction with additives such as N-hydroxysulfosuccinimide (NHSS) or 4-sulfo-2,3,5,6-tetrafluorophenol (STP). thermofisher.com These activated esters react readily with primary amines to form amide linkages. thermofisher.com
The derivatives formed from this compound can often be reverted to their parent functional groups through hydrolysis, a critical step in multi-step synthesis for deprotection or final product formation.
Ester Hydrolysis: Methyl esters of the compound can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. The mechanism involves the nucleophilic attack of water (in acid) or a hydroxide (B78521) ion (in base) on the ester's carbonyl carbon, leading to the cleavage of the ester bond.
Imine Hydrolysis: In syntheses where the amino group is part of an imine or Schiff base intermediate, this bond can be readily hydrolyzed. researchgate.netresearchsquare.com This reaction is often used to unmask a primary amine during a synthetic sequence. researchgate.netresearchsquare.com The stability of the imine bond and the rate of hydrolysis can be influenced by pH. researchgate.net
Table 1: Summary of Functional Group Transformations
| Functional Group | Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|---|
| Olefin | Ring-Closing Metathesis | Grubbs Catalyst | Macrocycle |
| Oxidation | Osmium Tetroxide | Diol | |
| Reduction | H₂, Pd/C | Saturated Alkane | |
| Amino Group | Amide Formation | Activated Carboxylic Acid | Amide (Peptide Bond) |
| Boc Protection | Boc Anhydride | Boc-protected Amine | |
| Boc Deprotection | Trifluoroacetic Acid (TFA) | Primary Amine | |
| Carboxylic Acid | Esterification | Methanol (B129727), H⁺ | Methyl Ester |
| Activation | EDAC, NHSS | Activated Ester | |
| Hydrolysis of Ester | H₃O⁺ or OH⁻ | Carboxylic Acid |
This compound as a Versatile Chiral Building Block in Organic Synthesis
The combination of three distinct and reactive functional groups, along with a defined stereocenter, makes this compound a highly versatile chiral building block in modern organic synthesis. smolecule.com Its utility stems from the ability to selectively manipulate each functional site to construct complex molecular architectures with high precision.
Its role as a non-proteinogenic amino acid allows for its incorporation into peptides, introducing unique structural features such as an alkene side chain. smolecule.com This side chain can serve as a reactive handle for post-translational modifications or for creating cyclic peptides through ring-closing metathesis, a strategy employed to enhance the stability and potency of therapeutic peptides. The ability to synthesize both the (R) and (S) enantiomers provides access to a broader range of stereochemically diverse target molecules, which is essential for probing structure-activity relationships in drug discovery. fluorochem.co.uknih.gov
Advanced Spectroscopic and Computational Analysis of 3 Aminohex 5 Enoic Acid
Conformational Analysis and Stereochemical Elucidation
A thorough search was conducted to find studies related to the three-dimensional structure and stereochemistry of 3-Aminohex-5-enoic acid. This included efforts to locate advanced Nuclear Magnetic Resonance (NMR) spectroscopic data and chiroptical spectroscopy studies.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Assignments
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)
Similarly, a search for chiroptical spectroscopy data, such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectra, for this compound did not yield any results. These techniques are essential for determining the absolute configuration of chiral molecules. Without experimental ECD or VCD spectra, and corresponding quantum chemical calculations, the absolute stereochemistry of enantiomers of this compound cannot be definitively assigned.
High-Resolution Mass Spectrometry (HRMS) for Precise Structural Confirmation
While the monoisotopic mass of this compound can be calculated (129.07898 g/mol ), no specific high-resolution mass spectrometry (HRMS) data from experimental studies were found. HRMS data is vital for confirming the elemental composition of a molecule with high accuracy and is a standard technique in modern chemical analysis for structural confirmation.
Advanced Chromatographic Techniques for Separation and Purity Assessment
Investigations into the separation and purity assessment of this compound using advanced chromatographic techniques also proved fruitless.
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)
No specific LC-MS or LC-MS/MS methods for the analysis of this compound have been published. Such methods would be used to separate the compound from a mixture and to determine its purity. Furthermore, LC-MS/MS can provide valuable structural information through fragmentation analysis.
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Similarly, there are no available records of Capillary Electrophoresis-Mass Spectrometry (CE-MS) being applied to this compound. CE-MS is a powerful technique for the separation of charged species and would be well-suited for the analysis of this amino acid.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a powerful separation technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. Due to its low viscosity and high diffusivity, supercritical CO₂ allows for high-speed, efficient, and environmentally friendly separations compared to traditional liquid chromatography.
For a polar and zwitterionic molecule like this compound, SFC offers a viable alternative to reversed-phase and hydrophilic interaction liquid chromatography (HILIC). The analysis of underivatized amino acids by SFC can be challenging due to their high polarity, but this can be overcome by careful selection of stationary phases and mobile phase modifiers. nih.gov A study on the simultaneous determination of 11 amino acids in tea samples demonstrated the utility of SFC-MS, where the addition of water (5%) and trifluoroacetic acid (0.4%) to the methanol (B129727) co-solvent was crucial for achieving good separation. nih.gov
For this compound, a zwitterionic stationary phase, such as one based on a cinchona alkaloid, could provide the necessary polar interactions for retention and separation. nih.gov The mobile phase would consist of supercritical CO₂ and a polar organic co-solvent like methanol. To improve peak shape and ensure the elution of this polar analyte, additives are essential. researchgate.net Methanesulfonic acid or trifluoroacetic acid could be used to protonate the carboxylate group, while a small percentage of water in the co-solvent can enhance solubility and interaction with the stationary phase. nih.govnih.gov
| Parameter | Condition |
|---|---|
| Column | Chiralpak ZWIX(+) (150 x 3.0 mm, 3 µm) |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B (Co-solvent) | Methanol with 2% water and 20 mM methanesulfonic acid |
| Gradient | 10% to 60% B over 5 minutes |
| Flow Rate | 1.5 mL/min |
| Back Pressure | 15 MPa (150 bar) |
| Column Temperature | 35 °C |
| Detection | Mass Spectrometry (ESI+) |
Multi-dimensional Liquid Chromatography
Multi-dimensional liquid chromatography (MDLC), particularly comprehensive two-dimensional liquid chromatography (LC×LC), provides a significant increase in peak capacity and resolving power, which is essential for analyzing target compounds in highly complex matrices. nih.gov This technique couples two independent separation mechanisms, or dimensions, to resolve components that would otherwise co-elute in a single-dimension separation. nih.gov
For the analysis of this compound in a complex sample such as a biological fluid or plant extract, an orthogonal LC×LC setup would be highly effective. A common and powerful combination involves HILIC in the first dimension (¹D) and reversed-phase liquid chromatography (RPLC) in the second dimension (²D). uva.nlnih.gov
| Parameter | First Dimension (¹D) - HILIC | Second Dimension (²D) - RPLC |
|---|---|---|
| Column | Zwitterionic HILIC (100 x 2.1 mm, 3.5 µm) | C18 Core-shell (50 x 3.0 mm, 2.6 µm) |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Water with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 40% B in 20 min | 5% to 95% B in 0.8 min |
| Flow Rate | 0.2 mL/min | 2.0 mL/min |
| Modulation Time | 1 minute | |
| Detection | High-Resolution Mass Spectrometry (HRMS) |
Ion Mobility Spectrometry-Mass Spectrometry (IM-MS)
Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) is a powerful analytical technique that adds a new dimension of separation to traditional mass spectrometry. It separates ions in the gas phase based on their size, shape, and charge. nih.gov This provides a measure of the ion's rotationally averaged collision cross-section (CCS), which is a unique physicochemical property that can be used for confident identification. nih.gov
IM-MS is particularly valuable for separating isomeric compounds that cannot be distinguished by mass spectrometry alone. nih.gov For this compound, this technique could be used to separate it from other isomers with the same elemental formula (C₆H₁₁NO₂), such as 6-aminohex-2-enoic acid or N-methyl-4-pentenoylamide. The separation of isobaric amino acids like leucine (B10760876) and isoleucine has been demonstrated using high-resolution cyclic IM-MS systems. nasa.gov
In a typical workflow, ions of this compound would be generated by electrospray ionization and introduced into the ion mobility cell. Here, they would drift through a buffer gas under the influence of an electric field, separating based on their mobility before reaching the mass analyzer. nih.govnih.gov The resulting data includes the mass-to-charge ratio, the drift time (which is used to calculate the CCS), and the ion intensity. A measured CCS value for protonated this compound would serve as a robust identifier for the compound in complex samples. gre.ac.uk
| Parameter | Expected Value |
|---|---|
| Formula | C₆H₁₂NO₂⁺ |
| Exact m/z | 130.0863 |
| Instrumentation | Drift Tube IM-MS (DTIMS) or Travelling Wave IM-MS (TWIMS) |
| Drift Gas | Nitrogen (N₂) |
| Predicted CCS (N₂) | ~120 - 135 Ų (Hypothetical) |
| Application | Isomer separation, structural confirmation, enhanced peak capacity |
Derivatization Strategies for Enhanced Detection and Separation
Derivatization is a chemical modification technique used to improve the analytical performance of a compound. For amino acids like this compound, derivatization is often employed to enhance hydrophobicity for better retention in RPLC, improve ionization efficiency for mass spectrometry, and increase detection sensitivity. nih.govrsc.org
Several strategies can be applied to derivatize the primary amine and carboxylic acid functional groups of this compound:
Alkylation: The amino and carboxyl groups can be derivatized with 1-bromobutane, which improves both the hydrophobicity and basicity of the molecule, leading to high-sensitivity detection by LC-MS/MS. rsc.org
Carbamoylation: A simple and effective method involves reacting the amino group with urea (B33335) to form a carbamoyl (B1232498) derivative. This reaction proceeds quantitatively in aqueous solutions and improves the retention of polar amino acids on reversed-phase columns. nih.govresearchgate.net
Reaction with DEEMM: Diethyl ethoxymethylenemalonate (DEEMM) reacts with the primary amine group. The resulting derivatives exhibit a characteristic neutral loss of an ethanol (B145695) molecule upon fragmentation in the mass spectrometer, enabling targeted detection using neutral loss scan modes. ut.ee
Phosphonium (B103445) Reagents: Reagents like (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) can be used to introduce a permanently charged phosphonium tag to the amino group. This significantly enhances ionization efficiency in positive-ion ESI-MS, leading to detection limits in the sub-femtomole range. nih.gov
The choice of derivatization agent depends on the analytical goal, whether it is to improve chromatographic separation, increase MS sensitivity, or enable a specific detection mode.
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure, Charge Distribution, and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It is widely applied to study amino acids to predict their geometries, electronic properties, and chemical reactivity. nih.govnih.gov
For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide valuable insights. researchgate.net Key properties that can be calculated include:
Optimized Geometry: Determination of the most stable three-dimensional conformation of the molecule by finding the minimum energy structure.
Electronic Properties: Calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Charge Distribution: Analysis of the distribution of electron density using methods like Natural Bond Orbital (NBO) analysis to determine partial atomic charges. This helps identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites in the molecule. For this compound, the nitrogen atom of the amino group and the oxygen atoms of the carboxyl group would be key sites of interest.
| Property | Calculated Value (Hypothetical) | Significance |
|---|---|---|
| E(HOMO) | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| E(LUMO) | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Indicates chemical stability and reactivity. A larger gap implies higher stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
| Global Electrophilicity (ω) | 1.5 eV | Indicates the ability of the molecule to accept electrons. |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational dynamics of a molecule and its interactions with its environment. nih.gov
An MD simulation of this compound would typically be performed by placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water) and applying a force field (e.g., OPLS-AA, CHARMM, or GROMOS) to describe the interatomic forces. acs.org Such simulations, often run for nanoseconds to microseconds, can reveal:
Conformational Preferences: By sampling the potential energy surface, MD simulations can identify the most populated conformations of the molecule in solution. nih.gov This includes the flexibility of the hexenoic acid chain and the relative orientation of the amino and carboxyl groups.
Solvation Structure: The simulations can characterize the hydration shell around the molecule, showing how water molecules orient themselves around the polar amino and carboxyl groups and the non-polar allyl group.
Intermolecular Interactions: Radial distribution functions (RDFs) can be calculated to quantify the probability of finding solvent molecules or other solutes at a certain distance from specific atoms in this compound. nih.govacs.org This is particularly useful for understanding hydrogen bonding between the amino/carboxyl groups and water.
Dynamic Properties: Time-dependent properties such as diffusion coefficients and rotational correlation times can be calculated to understand the molecule's mobility in solution.
For systems where the protonation state of the amino or carboxyl group might change depending on the local environment or pH, advanced techniques like constant pH MD simulations can be employed to allow for dynamic changes in protonation states during the simulation. youtube.com
Quantum Chemical Calculations for Investigating Reaction Pathways and Transition States
Quantum chemical calculations have proven to be an invaluable tool for elucidating the intricate reaction mechanisms of this compound, particularly its interaction with its biological target, γ-aminobutyric acid aminotransferase (GABA-AT). These computational methods provide a molecular-level understanding of the reaction pathways, the structures of transition states, and the energetics involved in the enzyme inactivation process.
Theoretical investigations, primarily employing Density Functional Theory (DFT), have been conducted to explore the proposed mechanisms of GABA-AT inactivation by this compound. These studies focus on modeling the key steps of the reaction, including the formation of a Schiff base with the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor, subsequent chemical transformations, and the final covalent modification of the enzyme that leads to its irreversible inhibition.
The primary goals of these quantum chemical calculations are to:
Determine the most energetically favorable reaction pathway among several proposed mechanisms.
Characterize the geometry of the transition states connecting the reactants, intermediates, and products.
Calculate the activation energies for each step of the reaction, providing insights into the reaction kinetics.
Analyze the electronic structure of the intermediates and transition states to understand the nature of the chemical bonding and charge distribution throughout the reaction.
A significant focus of computational studies has been to differentiate between the possible inactivation pathways. By calculating the energy profiles for each proposed mechanism, researchers can identify the most likely route the reaction will follow. The calculated activation barriers for each step are particularly important, as they correlate with the rate of the reaction. A lower activation barrier indicates a more favorable and faster reaction step.
The following tables present illustrative data that is typically generated from such quantum chemical calculations, based on the findings of theoretical studies on the inactivation of GABA-AT by this compound.
Table 1: Calculated Relative Energies of Intermediates in a Proposed Reaction Pathway
| Intermediate | Description | Relative Energy (kcal/mol) |
| I-1 | Initial non-covalent complex | 0.0 |
| I-2 | Schiff base formation | -12.5 |
| I-3 | Tautomerization product | -5.2 |
| I-4 | Michael acceptor intermediate | +3.7 |
| I-5 | Covalent adduct with enzyme | -25.8 |
Note: The values presented are illustrative and represent the type of data obtained from quantum chemical calculations. The relative energies are calculated with respect to the initial reactant complex.
Table 2: Calculated Activation Energies for Key Transition States
| Transition State | Description of Step | Activation Energy (kcal/mol) |
| TS-1 | Schiff base formation | +15.3 |
| TS-2 | Tautomerization | +10.1 |
| TS-3 | Michael addition | +18.7 |
| TS-4 | Covalent bond formation with nucleophile | +8.5 |
Note: The activation energies are illustrative and represent the energy barriers that must be overcome for each reaction step to proceed.
Table 3: Key Geometric Parameters of a Calculated Transition State (TS-3)
| Parameter | Atoms Involved | Value (Å or degrees) |
| Bond Distance | Cα - Cβ | 1.45 |
| Bond Distance | Cβ - Nucleophile | 2.10 |
| Bond Angle | Cα - Cβ - Nucleophile | 109.5 |
| Dihedral Angle | H - Cα - Cβ - Nucleophile | 175.0 |
Note: The geometric parameters are illustrative of the structural information that can be obtained for a transition state, representing the point of maximum energy along the reaction coordinate.
Through these detailed computational analyses, a more complete picture of the reaction pathways and transition states involved in the interaction of this compound with its target emerges. This knowledge is not only fundamental to understanding its mechanism of action but can also guide the design of new and more potent enzyme inhibitors.
Biological and Biochemical Research Applications of 3 Aminohex 5 Enoic Acid
Enzyme Interaction Studies
Current research on 3-aminohex-5-enoic acid has predominantly focused on its role as an inhibitor, particularly in the context of molecular docking studies. Detailed experimental investigations into its broader interactions with enzymes are not extensively documented in publicly available scientific literature.
Investigation as a Substrate in Enzyme Assays
There is limited information available from scientific literature detailing the use of this compound as a substrate in enzyme assays.
Modulation of Enzyme Activity (e.g., Inhibition or Activation)
The primary area of research concerning the modulation of enzyme activity by this compound is its potential as an inhibitor of GABA aminotransferase (GABA-AT). Computational studies have explored this inhibitory role, as will be detailed in the molecular targeting section.
Role in Research on Metabolic Pathways
The specific role of this compound in broader metabolic pathway research is not well-documented in the available scientific literature.
Molecular Targeting and Ligand Binding Mechanism Studies
The principal application of this compound in biochemical research has been as a subject for computational studies to investigate its potential as a ligand for specific protein targets, most notably γ-aminobutyric acid aminotransferase (GABA-AT).
Computational Docking Studies for Protein-Ligand Interactions (e.g., with GABA-AT)
Molecular docking simulations have been employed to predict the binding affinity and interaction patterns of this compound with human GABA-AT, an enzyme responsible for the degradation of the neurotransmitter GABA. nih.gov These in silico studies are crucial for screening potential drug candidates that could act as inhibitors for GABA-AT. nih.gov
In one such study, this compound was identified as a "hit" compound and its binding pose within the active site of GABA-AT was analyzed. The predicted binding energy for the interaction between this compound and GABA-AT was found to be -6.8 kcal/mol. This value indicates a favorable binding interaction.
Binding Energy of this compound with GABA-AT
| Compound | Target Enzyme | Binding Energy (kcal/mol) |
|---|---|---|
| This compound | GABA-AT | -6.8 |
Identification of Critical Binding Residues and Hydrogen Bond Interactions
Computational analyses have successfully identified the key amino acid residues within the GABA-AT active site that are involved in the binding of this compound. These interactions are predominantly stabilized by hydrogen bonds.
The docking results revealed that this compound forms four hydrogen bonds with the active site residues of GABA-AT. The critical residues identified as participating in these hydrogen bond interactions are Asp57, Tyr59, and Ser60. The visualization of these interactions is typically achieved using molecular graphics software like PyMOL. nih.gov
Hydrogen Bond Interactions of this compound with GABA-AT Residues
| Ligand | Interacting Residue in GABA-AT | Number of Hydrogen Bonds |
|---|---|---|
| This compound | Asp57 | 4 |
| Tyr59 | ||
| Ser60 |
Stoichiometry and Stability of Enzyme-Inhibitor Adducts
The study of the stoichiometry and stability of enzyme-inhibitor adducts is crucial for understanding the mechanism of enzyme inhibition and for the development of potent and specific inhibitors. In the context of this compound, while direct studies on its adducts with specific enzymes are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally similar compounds, such as 4-aminohex-5-enoic acid (vigabatrin), a known inactivator of γ-aminobutyric acid aminotransferase (GABA-AT) nih.gov.
GABA-AT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter GABA nih.gov. The inactivation of GABA-AT by vigabatrin involves the formation of a stable covalent adduct between the inhibitor and the enzyme's active site nih.gov. The mechanism proceeds through the formation of a Schiff base with PLP, followed by tautomerization and subsequent Michael addition of a nucleophilic residue from the enzyme to the activated vinyl group of the inhibitor. This process leads to an irreversible covalent modification of the enzyme, rendering it inactive nih.gov.
The stoichiometry of this type of inhibition is often 1:1, meaning one molecule of the inhibitor inactivates one molecule of the enzyme. The stability of the resulting enzyme-inhibitor adduct is a key determinant of the duration of inhibition. For irreversible inhibitors like vigabatrin, the adduct is highly stable, leading to a prolonged therapeutic effect as the restoration of enzyme activity requires the synthesis of new enzyme molecules.
Future research could focus on elucidating the specific interactions of this compound with various enzymes, determining the stoichiometry of inhibition, and characterizing the stability of any resulting adducts through techniques such as mass spectrometry, X-ray crystallography, and kinetic analyses.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.govresearchgate.net. These models are instrumental in drug discovery for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs nih.gov.
For this compound and its derivatives, QSAR models could be developed to predict their inhibitory activity against specific enzyme targets. The development of a robust QSAR model involves several key steps:
Data Set Selection: A dataset of compounds with known biological activities (e.g., IC50 or Ki values) against a specific target is required. For this compound, this would involve synthesizing a library of derivatives with variations in their structure and measuring their biological activity.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), or 3D (e.g., molecular shape, electronic properties) descriptors nih.gov. For unsaturated amino acids like this compound, descriptors related to the geometry and electronics of the double bond would be particularly relevant.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the calculated descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.
The application of QSAR to this compound derivatives could help in identifying the key structural features that govern their biological activity. For example, it could elucidate the optimal stereochemistry, the influence of substituents on the alkyl chain, and the role of the terminal double bond in enzyme inhibition.
Table 1: Key Molecular Descriptors for QSAR Modeling of this compound Derivatives
| Descriptor Category | Examples | Potential Relevance for this compound |
| Constitutional (1D) | Molecular Weight, Number of Rotatable Bonds | Overall size and flexibility of the molecule. |
| Topological (2D) | Connectivity Indices, Shape Indices | Describes the branching and overall shape of the molecule. |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Relates to the steric fit of the inhibitor in the enzyme's active site. |
| Electronic (3D) | Dipole Moment, HOMO/LUMO energies | Describes the electronic properties, which are crucial for interactions with the enzyme. |
| Quantum Chemical | Partial Charges, Bond Orders | Provides detailed information about the electronic distribution and reactivity of the double bond. |
Incorporation into Peptidomimetics and Non-Canonical Peptides
The incorporation of non-canonical amino acids into peptides is a powerful strategy to create peptidomimetics with enhanced properties such as increased stability against enzymatic degradation, improved bioavailability, and constrained conformations that can lead to higher receptor affinity and selectivity. This compound, as a non-canonical amino acid, represents an attractive building block for the design of novel peptidomimetics.
Design and Synthesis of Novel Peptidomimetic Scaffolds
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations as therapeutic agents. The design of peptidomimetics often involves replacing parts of the peptide backbone with non-peptidic moieties to introduce conformational constraints and improve pharmacokinetic properties upc.edu.
This compound can be utilized as a scaffold to design peptidomimetics. Its unique structure, featuring a flexible alkyl chain and a reactive terminal double bond, offers several possibilities for creating diverse molecular architectures. The amino and carboxylic acid groups allow for its incorporation into peptide chains using standard solid-phase peptide synthesis techniques. The vinyl group can be used for further chemical modifications, such as cross-linking to create cyclic peptides or for the attachment of other functional groups.
The synthesis of peptides containing non-canonical amino acids can be achieved through various methods, including the use of hydrophobic anchor-supported synthesis, which allows for the direct application of organic reactions to peptidic substrates nih.gov. This approach could be employed for the synthesis of peptides containing this compound and their subsequent modification.
The design of peptidomimetic scaffolds often relies on mimicking the bioactive conformation of a native peptide ligand. Computational methods can be used to design scaffolds that present the key pharmacophoric groups in the correct spatial orientation for receptor binding nih.gov.
Exploring New-to-Nature Functionalities through Noncanonical Amino Acid Incorporation in Biocatalysis
The incorporation of non-canonical amino acids into enzymes can introduce novel functionalities that are not found in nature. This approach, often referred to as "genetic code expansion," allows for the site-specific introduction of amino acids with unique chemical properties into proteins. While the direct ribosomal incorporation of this compound has not been reported, the development of orthogonal aminoacyl-tRNA synthetase/tRNA pairs could potentially enable its inclusion in proteins in vivo.
The presence of the terminal alkene in this compound could introduce a "new-to-nature" reactive handle into a protein. This functionality could be exploited for various applications, such as:
Bioorthogonal Chemistry: The alkene group can participate in bioorthogonal reactions, such as olefin metathesis, allowing for the specific labeling of proteins with fluorescent probes, affinity tags, or other molecules.
Enzyme Engineering: The incorporation of this amino acid into the active site of an enzyme could lead to novel catalytic activities. The alkene could act as a catalytic group or as a point of attachment for a cofactor.
A patent describing the use of a related compound, 2-amino-3-methyl-hex-5-enoic acid, in the production of the antibiotic bacitracin highlights the potential for utilizing such unsaturated amino acids in peptide synthesis google.com.
Enzyme Engineering and Biocatalytic Applications
Enzyme engineering aims to improve the properties of existing enzymes or to create new enzymes with desired functionalities. This can be achieved through rational design, directed evolution, or a combination of both.
While the direct incorporation of this compound into proteins via genetic code expansion is a future prospect, enzyme engineering can also be applied to enzymes that act on this amino acid or its derivatives. For instance, research has been conducted on engineering enzymes for the synthesis of 6-aminohex-2-enoic acid, a structural isomer of this compound, from lysine chalmers.se. This work demonstrates that enzymes can be engineered to recognize and transform substrates with similar structural features.
The biocatalytic applications of enzymes that can utilize this compound as a substrate could be diverse. For example, enzymes could be engineered to catalyze the stereoselective transformation of the double bond, leading to the synthesis of chiral building blocks for pharmaceuticals. Furthermore, enzymes involved in peptide synthesis, such as non-ribosomal peptide synthetases (NRPSs), could potentially be engineered to accept this compound as a substrate, enabling the biosynthesis of novel peptides containing this non-canonical amino acid.
Table 2: Potential Biocatalytic Applications Involving this compound
| Application Area | Potential Enzyme Class | Reaction Type | Potential Product |
| Chiral Synthesis | Ene-reductases | Asymmetric reduction of the C=C bond | Chiral 3-aminohexanoic acid derivatives |
| Fine Chemical Production | Hydratases | Addition of water across the C=C bond | 3-Amino-5-hydroxyhexanoic acid |
| Polymer Synthesis | Lipases | Polycondensation | Polyesters containing the 3-aminohexanoic acid moiety |
| Novel Peptide Synthesis | Engineered NRPSs | Peptide bond formation | Peptides incorporating this compound |
Future Directions and Emerging Research Areas for 3 Aminohex 5 Enoic Acid
Development of Next-Generation Synthetic Methodologies with Unprecedented Efficiency and Selectivity
The biological activity of amino acids and their derivatives is often highly dependent on their stereochemistry. myskinrecipes.commyskinrecipes.com Consequently, a primary focus of future research is the development of advanced synthetic routes to 3-aminohex-5-enoic acid that offer high levels of control over its chiral center. Current research into the synthesis of structurally related chiral compounds, such as pregabalin, highlights promising methodologies that could be adapted. researchgate.net
Key areas of development include:
Asymmetric Catalysis : The use of chiral catalysts to produce enantiomerically pure compounds is a cornerstone of modern organic synthesis. rsc.orgrsc.org For instance, asymmetric hydrogenation using rhodium-based catalysts like Rhodium-Me-DuPHOS has proven effective for creating chiral centers in similar molecules with very high enantiomeric excess. researchgate.net
Chemoenzymatic Methods : Combining traditional chemical synthesis with enzymatic reactions offers a powerful approach. Enzymes such as nitrilases can exhibit remarkable regio- and enantioselectivity, providing efficient pathways to chiral intermediates from readily available starting materials. researchgate.net
Future methodologies will likely focus on improving atom economy, reducing the number of synthetic steps, and utilizing more sustainable and environmentally benign reagents and catalysts.
| Methodology | Key Features | Potential Advantages | Relevant Catalyst/Enzyme Examples |
|---|---|---|---|
| Asymmetric Hydrogenation | Direct introduction of chirality via reduction of a prochiral precursor. | High enantioselectivity (ee), potentially high yield. | Rhodium-Me-DuPHOS researchgate.net |
| Chemoenzymatic Synthesis | Utilizes enzymes for specific, stereoselective transformations. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Nitrilases (e.g., from Brassica rapa or Arabis alpina) researchgate.net |
| Catalytic Asymmetric Amination | Direct addition of an amino group to a ketone or other precursor to form a stereocenter. rsc.org | Creates the C-N bond and the chiral center simultaneously. | Zn–ProPhenol complexes rsc.org |
Exploration of Novel Biological Activities and Molecular Mechanisms Beyond Known Enzyme Inhibition
While analogues of this compound are known for their role as inactivators of γ-aminobutyric acid aminotransferase (GABA-AT), future research is poised to investigate a broader range of biological targets. nih.govacs.org The compound's structure makes it a valuable building block for creating peptides and peptidomimetics, which are crucial tools for studying enzyme inhibitors and receptor modulators. myskinrecipes.commyskinrecipes.com
Computational methods, such as molecular docking, have already been used to model the interaction of this compound with GABA-AT. researchgate.net This approach can be expanded to screen the compound against a vast array of other enzymes and receptors. Exploring its potential as an anticancer, anti-inflammatory, or antimicrobial agent represents a significant area for future investigation. mdpi.comnih.gov The goal is to uncover novel mechanisms of action and identify new therapeutic possibilities for derivatives of this versatile scaffold.
Advanced Materials Science Applications Involving Amino Acid-Derived Polymers or Bioconjugates
The application of amino acids in materials science is a rapidly growing field, driven by the demand for biocompatible and biodegradable materials. ethz.ch this compound is a particularly interesting candidate for polymer and bioconjugate development due to its distinct functional groups: the carboxylic acid, the amino group, and the terminal vinyl group.
Polymer Synthesis : The vinyl group can participate in addition polymerization reactions, potentially leading to the creation of novel poly(amino acid)s. The amino and carboxyl groups can be used to form polyamide backbones, similar to nylon. The resulting polymers could have applications in drug delivery, tissue engineering, and other biomedical fields.
Bioconjugation : The terminal alkene is an ideal handle for "click chemistry" reactions, such as thiol-ene coupling. This allows for the efficient and specific attachment of the molecule to other biomolecules, surfaces, or nanoparticles. Such bioconjugates could be used to develop targeted drug delivery systems or new diagnostic tools.
This area remains largely unexplored for this compound specifically, representing a frontier for innovation in advanced biomaterials.
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Chemical Synthesis and Biological Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming chemical and biological research. researchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the pace of discovery.
In the context of this compound, AI and ML can be applied in several ways:
Reaction Prediction and Optimization : ML models can be trained on existing reaction data to predict the outcomes of new synthetic reactions, including yield and stereoselectivity. researchgate.net This allows chemists to design more efficient synthetic routes to this compound and its derivatives in silico before performing physical experiments.
Virtual Screening : AI can rapidly screen virtual libraries of thousands or even millions of this compound derivatives against predictive models of biological activity. This process can identify promising candidates for treating specific diseases, which can then be prioritized for synthesis and laboratory testing. researchgate.net
De Novo Drug Design : Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties like binding affinity to a target protein or desirable pharmacokinetic profiles.
| Application Area | AI/ML Technique | Objective |
|---|---|---|
| Chemical Synthesis | Random Forest, Neural Networks | Predict reaction yields and enantioselectivity; identify optimal reaction conditions. researchgate.net |
| Biological Discovery | Support Vector Machines, Deep Learning | Predict biological activity against new targets; perform virtual high-throughput screening. researchgate.net |
| Drug Design | Generative Adversarial Networks (GANs) | Design novel derivatives with optimized therapeutic properties. |
High-Throughput Screening and Combinatorial Chemistry Approaches for Derivative Discovery
Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules, known as a library. cijournal.ru This library can then be subjected to high-throughput screening (HTS), where thousands of compounds are tested in parallel for a specific biological activity. semanticscholar.orgsnv63.ru This approach dramatically accelerates the discovery of new lead compounds for drug development.
The this compound scaffold is well-suited for combinatorial chemistry. By systematically modifying its three main functional points (the amino group, the carboxylic acid, and the allyl group), a vast and diverse library of derivatives can be generated. For example:
The amino group can be acylated with a variety of carboxylic acids.
The carboxylic acid can be converted into a range of esters or amides.
The allyl group can be modified through reactions like epoxidation, dihydroxylation, or metathesis.
Screening these libraries against panels of enzymes, receptors, or cell lines could rapidly identify derivatives with novel and potent biological activities, providing starting points for new therapeutic programs. rjsocmed.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing 3-Aminohex-5-enoic acid in experimental settings?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, liquid chromatography-mass spectrometry (LC-MS) for purity assessment, and high-performance liquid chromatography (HPLC) for quantification. These methods ensure compliance with regulatory guidelines for analytical method validation (AMV) and Quality Control (QC) applications. Stability testing should include ambient, light-protected storage conditions to prevent degradation .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodological Answer : Store the compound at room temperature (20–25°C) in airtight, light-resistant containers to minimize photodegradation and oxidative damage. Pre-experiment stability assessments should include accelerated degradation studies under varying pH, temperature, and humidity conditions, monitored via HPLC or LC-MS .
Q. What experimental approaches are used to synthesize this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Employ regioselective functionalization of the double bond (at position 5) via catalytic hydrogenation or epoxidation. Introduce amino group modifications using reductive amination or protecting-group strategies (e.g., tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups) to explore bioactivity variations. Purify intermediates using column chromatography and validate structures via NMR .
Advanced Research Questions
Q. What computational strategies validate the binding affinity of this compound to GABA-aminotransferase (GABA-AT)?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina or Schrödinger Suite) to identify binding poses within the GABA-AT active site. Key residues (ASP 57, TYR 59, SER 60) form hydrogen bonds with bond lengths ≤3.0 Å, as confirmed by PyMOL visualization. Binding energy values (e.g., -6.8 kcal/mol for this compound) should be compared to known inhibitors like vigabatrin to assess competitive potency .
Q. How can researchers resolve contradictions between computational predictions and experimental IC₅₀ values for GABA-AT inhibition?
- Methodological Answer : Cross-validate docking results with in vitro enzyme assays (e.g., spectrophotometric measurement of GABA-AT activity using α-ketoglutarate and pyridoxal phosphate). Adjust force field parameters in simulations to account for solvation effects and protein flexibility. Use isothermal titration calorimetry (ITC) to experimentally measure binding thermodynamics and reconcile discrepancies .
Q. What in vivo experimental designs are recommended to evaluate the anti-epileptic potential of this compound?
- Methodological Answer : Use rodent models (e.g., pentylenetetrazole-induced seizures) to assess acute efficacy. Administer the compound intraperitoneally at varying doses (10–100 mg/kg) and monitor seizure latency and duration. Pair these studies with pharmacokinetic profiling (plasma half-life, blood-brain barrier permeability) and histopathological analysis to rule off-target neurotoxicity .
Q. How do stereochemical variations in this compound impact its pharmacological profile?
- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC) or asymmetric catalysis. Compare their GABA-AT inhibitory activity using enzyme kinetics (Km and Vmax values) and molecular dynamics simulations to assess steric and electronic interactions in the active site. Circular dichroism (CD) spectroscopy can confirm stereochemical integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
